N-boc-3-aminopyrrole
Description
Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Chemical Biology
The pyrrole ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic compounds. alliedacademies.orgbiolmolchem.commdpi.com Its presence is critical to the function of essential biological macrocycles such as the porphyrins of heme, chlorophyll, and vitamin B12. alliedacademies.orgmdpi.com In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to serve as a framework for drugs with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. alliedacademies.orgresearchgate.net
The versatility of the pyrrole core stems from its electronic properties and its potential for functionalization at various positions on the ring. mdpi.com This allows chemists to synthesize a wide library of pyrrole derivatives to explore structure-activity relationships and develop new therapeutic agents. researchgate.net Consequently, the development of synthetic methodologies for creating and modifying pyrrole-containing molecules remains an active and important area of research in organic chemistry. researchgate.netnovapublishers.com
Strategic Role of N-Protected Amines in Modern Synthetic Chemistry
Amines are fundamental functional groups in organic chemistry, but their inherent nucleophilicity and basicity can lead to unwanted side reactions during complex, multi-step syntheses. researchgate.nettcichemicals.com To circumvent this, chemists employ protecting groups to temporarily mask the reactivity of the amine. researchgate.netresearchgate.net The protection of an amine involves converting it into a less reactive derivative, such as a carbamate (B1207046) or an amide, which is stable to a specific set of reaction conditions. researchgate.netorganic-chemistry.org After the desired transformations on other parts of the molecule are complete, the protecting group is removed to regenerate the free amine. acs.org
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. researchgate.netjk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comtotal-synthesis.com The resulting N-Boc protected amine, a type of carbamate, is stable to many nucleophiles and basic conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). acs.orgjk-sci.comtotal-synthesis.com This acid lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), allowing for selective deprotection strategies in the synthesis of complex molecules like peptides and alkaloids. total-synthesis.comarkat-usa.org
Defining the Research Landscape of N-Boc-3-Aminopyrrole
This compound, or tert-butyl 3-aminopyrrole-1-carboxylate, emerges at the intersection of pyrrole chemistry and amine protection strategy. organic-chemistry.orgnih.gov It serves as a stable, pre-functionalized building block where the pyrrole nitrogen is part of the aromatic system and the exocyclic amine at the 3-position is masked by the robust Boc group. This arrangement allows for chemical modifications to be directed to other positions of the pyrrole ring or for the pyrrole nitrogen itself to participate in reactions without interference from the highly reactive 3-amino group.
The research landscape for this compound is primarily focused on its use as a synthetic intermediate. For instance, it can be a precursor in multicomponent reactions to generate more complex, polysubstituted pyrrole derivatives. organic-chemistry.org The presence of the Boc-protected amine allows for its eventual deprotection and subsequent functionalization, making it a key component in the synthesis of various target molecules, including those with potential pharmaceutical applications. Its utility is underscored by the need for regiochemically defined aminopyrrole structures in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ nih.gov |
| Molecular Weight | 182.22 g/mol nih.gov |
| IUPAC Name | tert-butyl 3-aminopyrrole-1-carboxylate nih.gov |
| CAS Number | 465539-66-6 nih.gov |
| Monoisotopic Mass | 182.105527694 Da nih.gov |
Structure
3D Structure
Properties
CAS No. |
465539-66-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl 3-aminopyrrole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,10H2,1-3H3 |
InChI Key |
WJFWBOPMLQVJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for N Boc 3 Aminopyrrole and Its Analogs
Direct N-Boc Protection Strategies
Direct N-Boc protection is a straightforward method that involves the reaction of 3-aminopyrrole or its derivatives with a Boc-donating reagent. This approach is often favored for its simplicity and the commercial availability of the starting materials.
Carbonate-Based Protection (e.g., Di-tert-butyl Dicarbonate)
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine. mychemblog.comfishersci.co.uk The reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. mychemblog.com The choice of solvent and base can be critical to optimize the reaction conditions and yield.
Commonly used bases include sodium hydroxide, triethylamine (B128534), and 4-(dimethylamino)pyridine (DMAP). mychemblog.comjapsonline.com Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and aqueous mixtures are frequently employed. mychemblog.comfishersci.co.uk For instance, the protection of amines can be carried out using Boc₂O in a biphasic mixture of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk The reaction generally proceeds with high efficiency and selectivity for the amino group, even in the presence of other nucleophilic functionalities. organic-chemistry.org
Table 1: Representative Conditions for N-Boc Protection using Di-tert-butyl Dicarbonate
| Amine Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aminopropylene | NaOH (aq) | THF | 0°C to rt | 91 | mychemblog.com |
| 2-Chloro-5,6,7,8-tetrahydro-l,6-naphthyridine HCl | N,N-diisopropylethylamine | DCM | rt | 100 | mychemblog.com |
| 3-Aminopyridine | - | Isopropanol | rt | Excellent | nih.gov |
| Various amines | - | Water | rt | High | organic-chemistry.org |
This table is generated based on data from the text and is for illustrative purposes.
Catalyst-Assisted N-Boc Introduction
To enhance the efficiency and selectivity of the N-Boc protection, various catalysts have been developed. These catalysts can activate either the amine or the Boc₂O, facilitating the reaction under milder conditions and often without the need for a strong base. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄) have proven effective in catalyzing the N-Boc protection of amines. researchgate.net For example, ZrCl₄ (10 mol%) in acetonitrile (B52724) at room temperature can afford high yields of the protected amine in a short reaction time. researchgate.net
Heterogeneous catalysts, such as silica-supported sulfonic acid and Amberlite-IR 120 resin, offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry. researchgate.netderpharmachemica.com Amberlite-IR 120, for instance, can catalyze the N-Boc protection of various amines under solvent-free conditions at room temperature with excellent yields. derpharmachemica.com Furthermore, ionic liquids have also been employed as catalysts, where they are thought to activate the Boc₂O through hydrogen bonding. organic-chemistry.org
Table 2: Catalytic Systems for N-Boc Protection
| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | Various amines | Acetonitrile, rt | Short reaction times, high yields | researchgate.net |
| Silica propyl(N-methyl) imidazolium (B1220033) chloride | Various amines | Solvent-free, rt | Reusable catalyst, mild conditions | researchgate.net |
| Amberlite-IR 120 | Primary and secondary amines | Solvent-free, rt | High yields, rapid reaction, recyclable catalyst | derpharmachemica.com |
| 1-Alkyl-3-methylimidazolium ionic liquids | Various amines | - | Excellent chemoselectivity | organic-chemistry.org |
This table is generated based on data from the text and is for illustrative purposes.
De Novo Pyrrole (B145914) Ring Synthesis Incorporating 3-Amino Functionality
An alternative and highly versatile approach to N-Boc-3-aminopyrrole and its analogs is the de novo synthesis of the pyrrole ring. This strategy allows for the introduction of a wide range of substituents on the pyrrole core, providing access to a diverse library of compounds.
Cyclization Reactions Leading to 3-Aminopyrrole Core
Numerous cyclization reactions have been developed for the synthesis of substituted pyrroles, some of which can be adapted to produce the 3-aminopyrrole scaffold. organic-chemistry.org A palladium-catalyzed three-component tandem reaction has been reported for the synthesis of polysubstituted 3-amino pyrroles with moderate to excellent yields. acs.org Another approach involves the iodine-catalyzed reaction of homopropargylic amines with nitrosoarenes, which serves as both an amine source and an oxidant, to yield 3-aminopyrroles under mild conditions. rsc.org
Silver-catalyzed reactions between isocyanoacetates and chromones also provide a route to polysubstituted pyrroles. rsc.org Furthermore, rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles furnishes polysubstituted 3-aminopyrrole derivatives. organic-chemistry.org
Methods for Stereoselective Introduction of the 3-Amino Group
For applications where chirality is crucial, stereoselective methods for the introduction of the 3-amino group are of significant interest. One such strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the ring-forming step. For example, the synthesis of chiral pyrrolidine (B122466) derivatives containing a β-amino acid moiety has been achieved through the regio- and stereoselective addition of chlorosulfonyl isocyanate to (+)-3-carene, followed by ring-opening. researchgate.net
Enzyme-catalyzed reactions offer a powerful tool for stereoselective synthesis. Multi-enzyme cascades utilizing galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity. rsc.org Such biocatalytic approaches could potentially be adapted for the synthesis of chiral 3-aminopyrrole precursors.
Post-Cyclization Functionalization Strategies for Boc Protection
In some synthetic routes, the 3-amino group is introduced in an unprotected or differently protected form, necessitating a subsequent Boc protection step. This strategy can be advantageous if the conditions required for the de novo pyrrole synthesis are incompatible with the Boc group. After the successful formation of the 3-aminopyrrole ring, the direct N-Boc protection strategies described in section 2.1 can be applied.
Conversion from Precursor Heterocyclic Systems
The construction of the this compound core can be efficiently achieved by modifying precursor heterocyclic compounds. These methods leverage readily available starting materials and transform them into the desired pyrrole structure through carefully designed reaction sequences.
A logical and direct approach to this compound is the dehydrogenation of its saturated analog, N-Boc-3-aminopyrrolidine. This transformation from a pyrrolidine to a pyrrole is a type of aromatization reaction. While the direct dehydrogenation of N-Boc-3-aminopyrrolidine is not extensively documented, the dehydrogenation of other pyrrolidine systems to form pyrroles has been successfully demonstrated. nih.gov
One promising catalytic approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has been shown to effectively catalyze the dehydrogenation of a variety of N-substituted pyrrolidines. nih.gov This method is attractive due to its operational simplicity and the commercial availability of the catalyst. The reaction mechanism likely involves the activation of C-H bonds by the Lewis acidic borane, facilitating the elimination of hydrogen. The scope of this reaction has been demonstrated with various N-aryl and N-alkyl pyrrolidines, tolerating a range of functional groups. nih.gov
In the context of synthesizing this compound, a hypothetical reaction scheme would involve treating N-Boc-3-aminopyrrolidine with a catalytic amount of B(C₆F₅)₃ in the presence of a suitable hydrogen acceptor.
Table 1: Potential Reagents for Dehydrogenation of N-Boc-3-Aminopyrrolidine
| Reagent/Catalyst | Description | Potential Outcome |
|---|---|---|
| B(C₆F₅)₃ | A commercially available Lewis acid catalyst. | Catalyzes dehydrogenation of pyrrolidines to pyrroles. nih.gov |
| MnO₂ | A stoichiometric oxidant. | Has been used to dehydrogenate pyrrolidines with electron-withdrawing groups. nih.gov |
| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, a stoichiometric oxidant. | Effective for dehydrogenating pyrrolidines, particularly those with activating groups. nih.gov |
| Cu/TEMPO/O₂ | A catalytic system using copper and a nitroxyl (B88944) radical with oxygen as the terminal oxidant. | Has been used for the synthesis of substituted pyrroles. nih.gov |
| Iridium Pincer Catalyst | A transition metal complex. | Shown to dehydrogenate unfunctionalized perhydroindoles and perhydrocarbazoles. nih.gov |
It is important to note that the presence of the free amino group in N-Boc-3-aminopyrrolidine might require protection or could influence the course of the dehydrogenation reaction. The N-Boc group itself is generally stable to many oxidative conditions.
The synthesis of this compound can also be envisioned through the chemical transformation of other five-membered heterocyclic rings. Such ring-transformation strategies can provide access to diverse pyrrole derivatives.
For instance, the synthesis of polysubstituted 3-aminopyrrole derivatives has been achieved through a rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles. researchgate.net This suggests that a suitably substituted Boc-protected amino-isoxazole could potentially serve as a precursor to this compound.
Another general strategy involves the conversion of furan (B31954) derivatives into pyrroles. While not specifically documented for this compound, the general transformation of furans to pyrroles is a known process in heterocyclic chemistry. This typically involves reaction with an amine source under conditions that promote ring opening of the furan and subsequent recyclization to form the pyrrole ring. A hypothetical approach could involve the reaction of a Boc-protected 3-aminofuran derivative with an ammonia (B1221849) source.
Table 2: Potential Heterocyclic Precursors for this compound
| Precursor Heterocycle | Proposed Reaction Type | Key Considerations |
|---|---|---|
| N-Boc-3-amino-isoxazole | Rh(II)-catalyzed cycloaddition | Requires a suitable two-carbon component for the cycloaddition. researchgate.net |
| N-Boc-3-aminofuran | Ring transformation with an amine source | Reaction conditions must be compatible with the N-Boc protecting group. |
| N-Boc-3-aminothiophene | Ring transformation | May require specific reagents to facilitate the exchange of sulfur for nitrogen. |
The development of such derivatization methods would broaden the range of accessible starting materials for the synthesis of this compound and its analogs.
Transformation of N-Boc-3-Aminopyrrolidine Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a green and powerful alternative for the preparation of complex molecules. The application of enzymes, particularly oxidoreductases, in pyrrole synthesis is an emerging area of research. rsc.orgnih.govresearchgate.net
A potential chemoenzymatic route to this compound could involve the enzymatic dehydrogenation of N-Boc-3-aminopyrrolidine. While this specific transformation has not been reported, oxidoreductases have been shown to catalyze the oxidation of pyrrole and its derivatives. rsc.orgnih.gov For example, dehaloperoxidase has been used for the H₂O₂-dependent oxidation of pyrrole to 4-pyrrolin-2-one, notably without the formation of polypyrrole, which can be a common side reaction in oxidative pyrrole chemistry. rsc.orgnih.gov
Furthermore, the compatibility of the N-Boc protecting group with enzymatic reactions has been demonstrated in the chemoenzymatic synthesis of chiral N-Boc-3-aminopyrrolidines. nih.gov In these processes, amine transaminases (ATAs) have been used for the kinetic resolution of racemic N-Boc-3-aminopyrrolidine. nih.gov This indicates that the N-Boc group is well-tolerated by at least some classes of enzymes.
A hypothetical chemoenzymatic approach could utilize a dehydrogenase or an oxidase capable of accepting N-Boc-3-aminopyrrolidine as a substrate to catalyze its aromatization to this compound. The use of oxidases is particularly attractive as they often utilize molecular oxygen as the oxidant, which is an environmentally benign reagent. researchgate.net
Table 3: Potential Enzyme Classes for Chemoenzymatic Synthesis of this compound
| Enzyme Class | Potential Role | Example |
|---|---|---|
| Oxidoreductases | Catalyze the dehydrogenation of N-Boc-3-aminopyrrolidine. | Dehaloperoxidase has shown activity on pyrrole substrates. rsc.orgnih.gov |
| Amine Transaminases (ATAs) | Could be used in a kinetic resolution to produce an enantiomerically pure precursor. | Have been used for the kinetic resolution of racemic N-Boc-3-aminopyrrolidine. nih.gov |
| Dehydrogenases | Catalyze the removal of hydrogen from the pyrrolidine ring. | Specific dehydrogenases for this substrate would need to be identified or engineered. |
| Oxidases | Utilize molecular oxygen for the oxidation of the pyrrolidine ring. | Offer a green alternative to chemical oxidants. researchgate.net |
The development of such chemoenzymatic methods would provide a sustainable and highly selective route to this compound.
Compound Names
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Boc-3-aminopyrrolidine |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Manganese dioxide (MnO₂) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) |
| N-sulfonyl-1,2,3-triazole |
| Isoxazole |
| Furan |
| Thiophene |
| Hydrogen peroxide (H₂O₂) |
Reactivity and Chemical Transformations of N Boc 3 Aminopyrrole
Boc-Deprotection Strategies and Mechanistic Considerations
Acid-Mediated Cleavage Kinetics and Mechanistic Pathways
Acid-catalyzed cleavage is the most common method for the deprotection of N-Boc protected amines. fishersci.co.uk The generally accepted mechanism involves initial protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This unstable carbamic acid then readily decarboxylates to yield the free amine. commonorganicchemistry.com
Kinetic studies on the acid-catalyzed deprotection of various N-Boc amines have revealed a second-order dependence on the acid concentration. nih.govacs.org This suggests a mechanism where a second molecule of acid participates in the rate-determining step, likely by facilitating the separation of the ion-molecule pair formed after the initial fragmentation of the protonated carbamate. acs.org While specific kinetic data for N-Boc-3-aminopyrrole is not extensively documented, it is expected to follow a similar mechanistic pathway. The rate of deprotection can be influenced by the choice of acid and solvent. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol (B129727) are commonly employed. fishersci.co.ukresearchgate.net
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours |
| Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room temperature, 1-4 hours |
| Sulfuric acid (H₂SO₄) | tert-Butyl acetate | Room temperature |
| Methane sulfonic acid (CH₃SO₃H) | Propan-2-ol/Toluene | Varies |
This table presents generalized conditions. Optimal conditions should be determined empirically for this compound.
The stability of the pyrrole (B145914) ring under acidic conditions is a key consideration. Pyrroles are known to be susceptible to polymerization in the presence of strong acids, although the N-Boc group can mitigate this to some extent by reducing the electron-donating nature of the pyrrole nitrogen.
Alternative and Orthogonal Deprotection Protocols
While acid-mediated cleavage is prevalent, alternative methods for Boc-deprotection exist, which can be particularly useful for substrates sensitive to strong acids or when orthogonal protection strategies are required.
Thermal deprotection offers a neutral alternative. For instance, heating N-Boc protected indoles and pyrroles to 180 °C has been shown to effect deprotection. arkat-usa.org More controlled thermal deprotection in a continuous flow reactor has also been demonstrated for various N-Boc amines, including those on aromatic heterocycles. nih.gov
Lewis acids, such as Sn(OTf)₂, have been used for the removal of the Boc group from the aromatic ring of indole (B1671886) and the pyrrolidine (B122466) ring of proline. arkat-usa.org The use of NaBH₄ in ethanol (B145695) has been reported for the selective deprotection of N-Boc-imidazoles and pyrazoles, while N-Boc-pyrrole remains intact, highlighting the potential for orthogonal deprotection. arkat-usa.org This selectivity is attributed to the differing electron densities and stabilities of the respective heterocyclic rings.
Silica gel has also been reported to catalyze the deprotection of N-Boc groups, particularly for thermally sensitive heterocycles. researchgate.net Furthermore, methods utilizing reagents like oxalyl chloride in methanol have been developed for mild and selective N-Boc deprotection. buketov.edu.kz
Table 2: Alternative and Orthogonal Deprotection Reagents
| Reagent/Condition | Selectivity/Notes |
| Heat (e.g., 180 °C) | Neutral conditions, useful for acid-sensitive substrates. arkat-usa.org |
| NaBH₄ in EtOH | Selective for N-Boc-imidazoles/pyrazoles over N-Boc-pyrroles. arkat-usa.org |
| Sn(OTf)₂ | Lewis acid catalysis. |
| Silica Gel | Mild, catalytic deprotection. researchgate.net |
| Oxalyl chloride/Methanol | Mild conditions. buketov.edu.kz |
This table provides examples of alternative methods; applicability to this compound requires experimental verification.
Reactions of the Deprotected 3-Aminopyrrole Moiety
Once the Boc group is removed, the resulting 3-aminopyrrole is a versatile intermediate. The free amino group readily participates in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Reductive Amination Reactions
The deprotected 3-aminopyrrole can undergo reductive amination with aldehydes and ketones to form N-substituted 3-aminopyrrole derivatives. A one-pot deprotection and reductive amination protocol has been successfully applied to the closely related N-Boc-3-amino-4-halopyridines. syr.edu This procedure involves the in situ formation of the aminopyridinium trifluoroacetate (B77799) salt, which then condenses with a carbonyl compound, facilitated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The resulting imine is subsequently reduced, typically with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A similar strategy could likely be adapted for 3-aminopyrrole.
The direct reductive amination of electron-deficient anilines, which can be challenging, has been achieved using systems like BH₃·THF in the presence of TMSCl in DMF. thieme-connect.com Given the electronic nature of the 3-aminopyrrole, these more potent reductive amination conditions might also prove effective.
Acylation and Sulfonylation Reactions
The amino group of 3-aminopyrrole is nucleophilic and can be readily acylated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For example, 3-aminopyrrole-2,5-dicarboxylate analogues on a solid support have been acylated at the 2-position using trichloroacetyl chloride. acs.orgnih.gov In a related system, 3-aminopyridine-2(1H)-ones react with cyclic anhydrides to form monoamides which then undergo intramolecular cyclization. buketov.edu.kz
Sulfonylation of the amino group can be achieved using sulfonyl chlorides in the presence of a base. The sulfonylation of aminopyridines is a well-established reaction, often using pyridine (B92270) or triethylamine (B128534) as the base. nih.govsciencepublishinggroup.com It is anticipated that 3-aminopyrrole would react similarly with various sulfonylating agents to furnish the corresponding sulfonamides.
Participation in Condensation Reactions
3-Aminopyrrole is a valuable building block for the synthesis of fused heterocyclic systems through condensation reactions. It can react with dicarbonyl compounds or their equivalents to construct bicyclic structures. For instance, the reaction of 3-aminopyrrole with unsymmetrical diketones can lead to the formation of regioisomeric pyrrolopyridines (azaindoles). thieme-connect.com The regiochemical outcome of such condensations can often be controlled by the choice of catalyst, with both acid and base catalysis being employed. thieme-connect.com
Furthermore, 3-aminopyrrole derivatives have been utilized in Thorpe-Ziegler type cyclizations to synthesize substituted 3-aminopyrroles, which are then converted into pyrrolo[3,2-d]pyrimidines (9-deazapurines). znaturforsch.comresearchgate.net These reactions highlight the utility of the 3-aminopyrrole scaffold in constructing compounds of medicinal interest.
Electrophilic Aromatic Substitution on the Pyrrole Ring System
The pyrrole ring is inherently electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution, proving much more reactive than benzene. sci-hub.seonlineorganicchemistrytutor.com This high reactivity is attributed to the participation of the nitrogen lone pair in the aromatic system, which stabilizes the cationic intermediate (Wheland intermediate) formed during the substitution process. sci-hub.seonlineorganicchemistrytutor.com Electrophilic attack on an unsubstituted pyrrole preferentially occurs at the C2 (α) position, as the resulting intermediate is stabilized by three resonance structures, compared to only two for an attack at the C3 (β) position. onlineorganicchemistrytutor.com
In this compound, the reactivity and regioselectivity of electrophilic substitution are governed by the interplay of three factors: the inherent reactivity of the pyrrole ring, the electron-withdrawing nature of the N-Boc (tert-butoxycarbonyl) group, and the electron-donating nature of the 3-amino group. The N-Boc group, as an N-alkoxycarbonyl substituent, is electron-withdrawing and somewhat deactivates the ring to prevent polymerization, which is a common side reaction under acidic conditions. sci-hub.senih.gov Conversely, the amino group at the C3 position is a powerful activating group and directs electrophiles to its ortho (C2 and C4) and para (C5) positions.
The outcome is a complex regiochemical profile where substitution can occur at the C2, C4, or C5 positions. The C2 position is electronically favored due to stabilization from the adjacent nitrogen and being ortho to the activating 3-amino group. The C5 position is also strongly activated (para to the amino group). For instance, reactions like halogenation (bromination, chlorination) on highly activated pyrroles can lead to tetra-halogenated products if not carefully controlled. mbbcollege.in While specific studies on this compound are limited, related N-protected pyrroles often show a preference for substitution at available α-positions. For example, Vilsmeier-Haack formylation of N-benzyl pyrrole yields the 2-carboxaldehyde as the major product, with a smaller amount of the 3-carboxaldehyde. sci-hub.se
Transformations Involving the Pyrrole Nitrogen Atom
The N-Boc group serves as a crucial protecting group, but its removal unlocks the potential for diverse functionalization directly on the pyrrole nitrogen.
N-Alkylation and N-Arylation Reactions
Direct N-alkylation or N-arylation of this compound is not feasible due to the presence of the Boc protecting group. Therefore, a deprotection step is a necessary prerequisite. The Boc group can be cleaved under various conditions, most commonly using strong acids like trifluoroacetic acid (TFA) or through thermolysis at high temperatures (180-230 °C). sci-hub.se
Once the N-H pyrrole is liberated, standard N-alkylation or N-arylation protocols can be applied. The pyrrole anion, generated by a suitable base, is a soft nucleophile and reacts readily with alkylating or arylating agents. Common methods include:
Base-mediated Alkylation: Using a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). sci-hub.se
Phase-Transfer Catalysis: This method is effective for N-alkylation and N-benzylation of pyrroles, often employing a quaternary ammonium (B1175870) salt as the catalyst to facilitate the reaction between the aqueous and organic phases. sci-hub.se
Metal-Catalyzed Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds, although this is more commonly applied to the exocyclic amine (see Section 3.4).
A notable reaction is the rearrangement of N-alkyl pyrroles to their 2-alkyl isomers at high temperatures (e.g., 550°C), indicating that N-substituted products can sometimes be precursors to C-substituted ones. mbbcollege.in
Subsequent Functionalization of the Pyrrole Nitrogen
Beyond simple alkyl and aryl groups, the deprotected pyrrole nitrogen can be functionalized with a variety of other substituents that can further tune the electronic properties and reactivity of the heterocyclic ring. This strategy allows for the installation of alternative protecting groups or functional handles.
A key example is the synthesis of N-alkoxycarbonyl and N-sulfonyl pyrroles. nih.gov The Clauson-Kaas pyrrole synthesis, which reacts a primary amine with 2,5-dimethoxytetrahydrofuran (B146720), can be adapted for other nitrogen nucleophiles. nih.govacs.org After deprotection of this compound, the resulting 3-aminopyrrole could theoretically be reacted with:
Sulfonamides: To yield N-sulfonyl pyrroles. nih.gov
O-substituted carbamates: In a recently developed method, these reagents condense with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles. nih.gov This allows for the introduction of protecting groups like N-Cbz or N-Fmoc directly onto the pyrrole nitrogen.
N-alkoxycarbonyl pyrroles are electron-deficient and exhibit distinct reactivity compared to their N-sulfonyl counterparts, making this a synthetically valuable transformation. nih.govacs.org
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and have been applied to the synthesis of complex amines and heterocycles. acs.orgmit.edu this compound can participate in these reactions, typically acting as the amine nucleophile that couples with an aryl or heteroaryl halide.
The primary challenge in coupling amino-substituted heterocycles like aminopyrroles or aminopyridines is the potential for the nitrogen atoms in the substrate to coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions. nih.gov Overcoming this requires careful selection of ligands and reaction conditions.
Recent advances have led to highly efficient catalyst systems for the N-arylation of challenging substrates. For the coupling of the 3-amino group of this compound with an aryl halide (Ar-X), a typical reaction would involve a palladium precursor, a specialized phosphine (B1218219) ligand, and a base.
Table 1: Representative Conditions for Pd-Catalyzed C-N Cross-Coupling of Amino-Heterocycles
| Component | Examples | Role/Comments | Source |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard sources of Pd(0) for the catalytic cycle. | beilstein-journals.org |
| Ligand | Xantphos, RuPhos, BrettPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting reductive elimination and preventing catalyst deactivation. | nih.govbeilstein-journals.org |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, LiHMDS | The choice of base is critical and depends on the substrate and ligand. LiHMDS is a strong, non-nucleophilic base suitable for sensitive substrates. | nih.govbeilstein-journals.org |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents are typically used. | beilstein-journals.org |
Studies on the closely related 3-halo-2-aminopyridines have demonstrated that C-N cross-coupling is feasible using modern palladium precatalysts based on RuPhos and BrettPhos, successfully coupling both primary and secondary amines. nih.gov Similarly, N-substituted 4-bromo-7-azaindoles undergo efficient C-N coupling with amides and amines using a Pd(OAc)₂/Xantphos system. beilstein-journals.org These findings suggest that the 3-amino group of this compound is a viable nucleophile for creating more complex N-aryl derivatives.
Rearrangement Reactions and their Implications
Rearrangement reactions offer pathways to structurally diverse molecules, and intermediates related to this compound have been shown to participate in fascinating transformations.
One of the most synthetically relevant rearrangements is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. bdu.ac.inwikipedia.org This reaction provides a direct synthetic route to this compound from N-Boc-pyrrole-3-carboxamide. The reaction proceeds by treating the amide with a mild oxidizing agent like sodium hypobromite (B1234621) (formed in situ from Br₂ and NaOH) or N-bromosuccinimide (NBS). The intermediate isocyanate is then trapped by the tert-butoxycarbonyl group already present or by water, leading to the amine. bdu.ac.in This strategy is analogous to the synthesis of N-Boc-3-aminopiperidine from its corresponding piperidine (B6355638) formamide. google.com
A more unusual transformation is a Boc-group migration . In a domino reaction designed to synthesize 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides protected with two Boc groups, an unprecedented migration of a Boc group from the pyrrole nitrogen to the exocyclic amine nitrogen was observed. uib.no This rearrangement is thought to occur after an initial sigmatropic rearrangement and cyclization, driven by the differential reactivity and spatial proximity of the two nitrogen atoms. uib.no This highlights the potential for the N-Boc group itself to participate in intramolecular rearrangements under thermal conditions.
Furthermore, anionic rearrangements have been employed in the synthesis of related structures. The preparation of N-Boc-3-methylpyrrole was achieved via a base-induced anionic rearrangement of a N-Boc-dihydro-oxazine precursor, demonstrating that skeletal rearrangements can be a powerful tool for constructing substituted pyrrole rings. orgsyn.org
N Boc 3 Aminopyrrole As a Key Synthetic Intermediate
Building Block for Fused Heterocyclic Systems
The strategic placement of the amino group on the pyrrole (B145914) ring in N-Boc-3-aminopyrrole makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The Boc-protecting group offers stability during initial reaction steps and can be readily removed under acidic conditions to allow for further functionalization. organic-chemistry.org
Synthesis of Pyrrolo[x,y-z]azine Derivatives
This compound serves as a key starting material for the synthesis of pyrrolo[x,y-z]azine derivatives. These fused systems are of significant interest due to their presence in numerous biologically active compounds. The synthesis often involves the condensation of this compound with a suitable dielectrophilic component, followed by cyclization and aromatization steps to construct the desired azine ring fused to the pyrrole core. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrrolo[3,2-b]pyridine scaffold. The specific substitution pattern of the resulting pyrrolo[x,y-z]azine can be controlled by the choice of the reaction partner and subsequent synthetic manipulations.
Applications in the Synthesis of Pyrrolo-Pyrimidine Frameworks
The pyrrolo[2,3-d]pyrimidine core is a prominent feature in many pharmaceuticals. google.comgoogle.com this compound provides a convergent and efficient route to access this important heterocyclic system. The synthesis typically involves the reaction of the deprotected 3-aminopyrrole with a pyrimidine (B1678525) precursor bearing two leaving groups, such as a 2,4-dichloropyrimidine. This nucleophilic substitution reaction, followed by intramolecular cyclization, furnishes the pyrrolo[2,3-d]pyrimidine skeleton. sci-hub.se The Boc-protected starting material ensures that the amino group of the pyrrole selectively participates in the desired bond-forming reactions.
Construction of Other Annulated Heterocyclic Architectures
The versatility of this compound extends to the construction of a variety of other annulated heterocyclic systems. acs.org By carefully selecting the reaction partners and conditions, chemists can synthesize diverse frameworks, including pyrrolo[3,2-c]pyridines and pyrrolo[3,4-b]pyridines. For example, a reaction with a β-ketoester derivative can lead to the formation of a pyrrolo-pyridinone system. These annulated structures are valuable scaffolds in medicinal chemistry and materials science. researchgate.net
Precursor for Chiral Amine Derivatives
Chiral amines are essential components in many pharmaceuticals and agrochemicals. rsc.org this compound can be utilized as a precursor for the synthesis of chiral amine derivatives. One strategy involves the enantioselective reduction of an imine formed from the deprotected 3-aminopyrrole. Alternatively, enzymatic resolutions or the use of chiral auxiliaries can be employed to introduce stereocenters. researchgate.netnih.gov For instance, the amino group can be acylated with a chiral carboxylic acid, and the resulting diastereomers can be separated, followed by removal of the chiral auxiliary and the Boc group to yield the enantiomerically enriched amine.
Utilization in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a single step, promoting atom economy and efficiency. rsc.orgresearchgate.net this compound has proven to be a valuable component in various MCRs. researchgate.net For example, in a three-component reaction, this compound can react with an aldehyde and a β-dicarbonyl compound to generate highly substituted pyrrole derivatives. acs.org The Boc-protected amino group often plays a crucial role in directing the reaction pathway and ensuring the formation of the desired product.
Advanced Methodologies and Innovative Research Directions
Chemo- and Regioselective Functionalization Approaches
N-boc-3-aminopyrrole possesses multiple reactive sites: the N-H of the amino group, the electron-rich C2, C4, and C5 positions of the pyrrole (B145914) ring, and the N1-Boc protecting group. Achieving selective functionalization at only one of these sites in the presence of others is a significant synthetic challenge that requires careful selection of reagents and reaction conditions.
Chemoselectivity (Functional Group Selectivity): The primary competition is between the nucleophilic amino group and the pyrrole ring. Under standard acylating or sulfonylating conditions (e.g., using acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like triethylamine), the reaction occurs preferentially at the more nucleophilic secondary amine, yielding N-acylated or N-sulfonated products. This selectivity allows for the protection or derivatization of the amino group while leaving the pyrrole ring intact for subsequent transformations.
Regioselectivity (Positional Selectivity on the Ring): The electronic properties of the pyrrole ring in this compound are dictated by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing N-Boc group. The amino group is a powerful activating group that directs electrophilic substitution to the ortho (C2, C4) and para (C5) positions. However, the N-Boc group deactivates the ring relative to an N-H pyrrole. The net effect is a highly activated ring, with electrophilic attack favoring the C2 and C5 positions due to steric hindrance from the Boc group and electronic activation from the C3-amino group.
Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) typically lead to monohalogenation, predominantly at the C2-position. Careful control of stoichiometry is essential to prevent di- or tri-halogenation.
Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto electron-rich heterocycles. Applied to this compound, this reaction selectively yields N-boc-3-amino-2-formylpyrrole, providing a key handle for further elaboration into more complex structures.
Catalytic Approaches in this compound Chemistry
Catalysis offers efficient, selective, and sustainable pathways for synthesizing and modifying this compound and its derivatives. Metal catalysis, organocatalysis, and biocatalysis each provide unique advantages for specific chemical transformations.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. Halogenated derivatives of this compound are excellent substrates for these reactions.
Palladium-Catalyzed Cross-Coupling: This is the most widely used method for derivatizing the pyrrole core. Starting from a halogenated precursor like N-boc-3-amino-4-bromopyrrole, various coupling reactions can be performed:
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) forms a C-C bond, linking the pyrrole to another aromatic system. This is fundamental in the synthesis of kinase inhibitors.
Buchwald-Hartwig Amination: This reaction couples the halogenated pyrrole with a primary or secondary amine using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) to form a new C-N bond, creating more complex aminopyrrole structures.
Sonogashira Coupling: The coupling of a terminal alkyne with the halogenated pyrrole, co-catalyzed by palladium and copper, introduces an alkynyl substituent onto the ring.
Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type couplings, such as the N-arylation of the C3-amino group after a primary synthesis, or for coupling with specific nucleophiles.
The table below summarizes representative metal-catalyzed transformations involving derivatives of this compound.
| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | N-Boc-3-amino-4-bromopyrrole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-N-boc-3-aminopyrrole |
| Buchwald-Hartwig | N-Boc-3-amino-2-chloropyrrole | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-Boc-3-amino-2-(phenylamino)pyrrole |
| Sonogashira | N-Boc-3-amino-5-iodopyrrole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Boc-3-amino-5-(phenylethynyl)pyrrole |
| Heck | N-Boc-3-amino-4-iodopyrrole | Styrene | Pd(OAc)₂, P(o-tol)₃ | N-Boc-3-amino-4-styrylpyrrole |
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high enantioselectivity, avoiding the cost and potential toxicity of transition metals. For this compound, organocatalysis can be employed to create chiral derivatives. A prominent application is the use of the C3-amino group as a nucleophile in asymmetric conjugate additions.
Asymmetric Michael Addition: The amino group of this compound can add to α,β-unsaturated aldehydes or ketones (enones). In the presence of a chiral organocatalyst, this addition can be rendered highly enantioselective.
Mechanism: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) reacts with the enal to form a transient, stereochemically defined iminium ion. This iminium ion is a highly activated electrophile. The this compound then attacks from the less-hindered face, guided by the chiral scaffold of the catalyst, leading to the formation of a new stereocenter with high enantiomeric excess (e.e.).
Catalyst Example: Chiral phosphoric acids (Brønsted acids) can also catalyze such reactions by activating the electrophile through hydrogen bonding and controlling the approach of the nucleophile.
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions (typically in aqueous media at room temperature). A key application in the context of this compound chemistry is kinetic resolution.
Enzymatic Kinetic Resolution: If a synthetic route produces a racemic mixture of a chiral derivative of this compound, an enzyme can be used to selectively modify one enantiomer, allowing for the easy separation of the two.
Lipase-Catalyzed Acylation: A common strategy involves using a lipase (B570770), such as Candida antarctica lipase B (CALB), which is highly effective at catalyzing acylation reactions. When a racemic chiral aminopyrrole derivative (e.g., one with a stereocenter on a side chain) is treated with an acyl donor (e.g., vinyl acetate) in the presence of CALB, the enzyme will selectively acylate one enantiomer much faster than the other. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated chromatographically. This process can yield both enantiomers in high optical purity.
Organocatalysis in Synthesis and Derivatization
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability.
For the synthesis of this compound or its derivatives, flow chemistry is particularly advantageous for:
Handling Hazardous Reactions: The synthesis of pyrroles can involve nitration steps or the use of unstable intermediates. Confining these reactions to the small volume of a flow reactor minimizes the risk of thermal runaways and exposure to hazardous materials.
Precise Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. This enables precise control over reaction temperature and residence time, which can improve yields and selectivities, especially in fast or highly exothermic reactions.
Telescoped Synthesis: Multiple reaction steps can be "telescoped" by connecting several flow reactors in series, with purification or workup modules in between. A multi-step sequence to produce a complex drug intermediate based on the this compound core could be performed continuously, eliminating the need to isolate and purify intermediates at each stage. This significantly reduces production time, solvent waste, and manual labor, making the process more efficient and scalable.
Green Chemistry Principles in this compound Research
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research on this compound is increasingly incorporating these principles.
Catalysis over Stoichiometric Reagents: As detailed in section 6.2, the use of catalytic amounts of metals, organocatalysts, or enzymes (Principle 9: Catalysis) is inherently greener than using stoichiometric reagents (e.g., stoichiometric Lewis acids or bases). Catalytic cycles generate far less waste and often operate under milder conditions.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product (Principle 2: Atom Economy). Comparing a multi-step classical synthesis with a streamlined, cross-coupling-based approach often reveals a significant improvement in atom economy for the latter.
Use of Safer Solvents: There is a conscious effort to replace hazardous solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with greener alternatives (Principle 5: Safer Solvents and Auxiliaries). Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethanol (B145695), or even water (especially in biocatalysis) are being employed more frequently.
Energy Efficiency: Flow chemistry (Section 6.3) and microwave-assisted synthesis contribute to energy efficiency (Principle 6: Design for Energy Efficiency). These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating of large batch reactors.
By integrating these advanced methodologies, chemists are not only expanding the synthetic utility of this compound but are also doing so in a more efficient, selective, and environmentally responsible manner.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-boc-3-aminopyrrole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the molecular framework and the chemical environment of each atom.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for the protons on the pyrrole (B145914) ring, the amino group, and the tert-butoxycarbonyl (Boc) protecting group.
In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the large singlet corresponding to the nine equivalent protons of the tert-butyl group appears in the upfield region, generally around 1.48 ppm. The protons on the pyrrole ring are observed as multiplets in the aromatic region. Specifically, the proton at the C2 position (H-2) typically appears around 6.93 ppm, the proton at C4 (H-4) around 6.55 ppm, and the proton at C5 (H-5) around 6.13 ppm. The broad singlet for the amino (-NH₂) protons is usually found around 3.55 ppm, though its chemical shift can vary with concentration and temperature.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | 1.48 | Singlet (s) |
| -NH₂ | 3.55 | Broad Singlet (br s) |
| Pyrrole H-5 | 6.13 | Multiplet (m) |
| Pyrrole H-4 | 6.55 | Multiplet (m) |
| Pyrrole H-2 | 6.93 | Multiplet (m) |
Note: Data is representative and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. The spectrum for this compound shows characteristic signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the pyrrole ring.
The carbonyl carbon of the Boc group is the most deshielded, appearing around 150.9 ppm. The quaternary carbon of the tert-butyl group is observed near 82.5 ppm, while the methyl carbons are found further upfield at approximately 28.2 ppm. The pyrrole ring carbons have distinct chemical shifts: C-3 (bearing the amino group) is typically around 121.6 ppm, C-2 at 116.8 ppm, C-5 at 110.1 ppm, and C-4 at 104.1 ppm.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Boc (-C (CH₃)₃) | 28.2 |
| Boc (-C (CH₃)₃) | 82.5 |
| Pyrrole C-4 | 104.1 |
| Pyrrole C-5 | 110.1 |
| Pyrrole C-2 | 116.8 |
| Pyrrole C-3 | 121.6 |
| Boc (-C =O) | 150.9 |
Note: Data is representative and may vary based on solvent and experimental conditions.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to directly probe the chemical environment of the nitrogen atoms within a molecule. For this compound, this would involve observing signals for the pyrrole ring nitrogen and the exocyclic amino nitrogen. The pyrrole nitrogen is part of a carbamate (B1207046) and is expected to have a chemical shift in the range typical for pyrrole-like nitrogens with electron-withdrawing groups. The primary amino group nitrogen would show a different chemical shift, characteristic of an amine attached to an aromatic ring. researchgate.net
While ¹⁵N NMR is a powerful tool, specific experimental data for this compound is not commonly reported in the surveyed literature, likely because the structural information can be sufficiently derived from other NMR techniques and mass spectrometry. walisongo.ac.idscribd.com
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.educolumbia.eduresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, a COSY spectrum would confirm the connectivity between the adjacent protons on the pyrrole ring (H-2, H-4, and H-5). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. kab.ac.ug An HSQC spectrum would definitively link the proton signals at 6.93, 6.55, and 6.13 ppm to their corresponding carbon signals (C-2, C-4, and C-5, respectively).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation, although for a relatively planar and conformationally simple molecule like this compound, its application is less critical than for more complex structures.
15N NMR for Nitrogen Atom Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₉H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimentally measured value. bohrium.com
Research reports confirm the identity of this compound using HRMS with Electrospray Ionization (ESI). The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 183.1128, and experimental findings are typically in close agreement with this value, confirming the molecular formula. sdsu.edu
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
|---|
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure.
The presence of the tert-butoxycarbonyl (Boc) protecting group is unequivocally identified by strong absorption peaks. A prominent band is observed in the region of 1680-1712 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate. researchgate.netdergipark.org.tr The successful protection of the amine group is further indicated by the appearance of peaks corresponding to the secondary amide linkage created. researchgate.net Specifically, bands around 1527-1529 cm⁻¹ can be attributed to the N-H bending and C-N stretching vibrations of the carbamate group. researchgate.net Additionally, the C-O stretching vibrations associated with the Boc group typically appear in the spectrum.
The pyrrole ring itself contributes to the spectrum with its own set of characteristic peaks. The N-H stretching vibration of the pyrrole ring is expected to produce a band in the region of 3100-3000 cm⁻¹. acs.org Furthermore, C-H stretching and bending vibrations associated with the aromatic pyrrole ring will also be present.
The key functional groups of this compound and their typical FT-IR absorption ranges are summarized in the table below.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretch | 3100 - 3000 |
| Carbamate C=O (Boc group) | Stretch | 1712 - 1680 |
| Carbamate N-H | Bend | 1529 - 1527 |
| Carbamate C-O | Stretch | 1370 - 1200 |
| Pyrrole Ring C-H | Stretch | ~3100 |
| Pyrrole Ring C=C & C-C | Stretch | 1600 - 1400 |
This table presents generalized data based on typical values for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. pharmatutor.orgcutm.ac.in
The pyrrole ring, being an aromatic heterocycle, is the principal chromophore in the molecule. It contains π electrons that can be excited to higher energy π* anti-bonding orbitals. This results in strong π → π* transitions, which are typically observed in the UV region. cutm.ac.in Compounds with unsaturated centers, such as alkenes and aromatics, exhibit these types of transitions. pharmatutor.org
The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (lone pairs) also allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* anti-bonding orbital. pharmatutor.orgcutm.ac.in These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. cutm.ac.in
The absorption spectrum of this compound is expected to show absorption maxima characteristic of the pyrrole chromophore. The exact position of the absorption bands can be influenced by the solvent polarity. shu.ac.uk
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Pyrrole Ring | 200 - 300 |
| n → π | C=O, Pyrrole N | > 270 |
This table presents generalized data based on typical values for the respective chromophores and transitions.
Future Research Perspectives and Unexplored Avenues for N Boc 3 Aminopyrrole
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-Boc-3-aminopyrrole and its derivatives is an area ripe for innovation, with a focus on improving efficiency, scalability, and sustainability.
Green Chemistry Approaches: Future research should prioritize the development of more environmentally benign synthetic methods. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chim.it Biocatalytic routes, employing enzymes such as imine reductases and transaminases, present a powerful strategy for the stereoselective synthesis of chiral derivatives under mild, aqueous conditions. rsc.org Such enzymatic cascades could provide access to enantiopure products from bio-renewable feedstocks. rsc.org
Process Intensification: The adoption of continuous flow chemistry could enable safer, more controlled, and highly scalable production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Atom Economy: The design of one-pot reactions and multicomponent domino reactions is a key avenue for enhancing synthetic efficiency. organic-chemistry.org For instance, developing a process that starts from simple precursors like 3-nitropyrrole (B1211435) and proceeds through a reduction and in-situ protection sequence could streamline access to the target molecule. sci-hub.se Similarly, multicomponent strategies that assemble the pyrrole (B145914) ring from simple, readily available starting materials in a single operation are highly desirable. researchgate.net
Exploration of Undiscovered Reactivity Modes
The unique electronic nature of the this compound scaffold allows for a wide range of chemical transformations, many of which are yet to be explored.
Novel Cycloadditions: While the pyrrole moiety can participate in Diels-Alder reactions, its full potential as a diene or dienophile in other cycloaddition reactions is an area for future investigation. sci-hub.seacs.org Research into formal [3+2] or [4+1] cycloadditions could lead to novel, densely functionalized heterocyclic frameworks. organic-chemistry.orgacs.org
C-H Activation: A significant frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. Future studies could focus on developing catalytic systems for the regioselective C-H activation of the pyrrole ring in this compound. organic-chemistry.org The Boc-carbamate group could serve as a directing group, enabling precise modification of the heterocycle at otherwise unreactive positions, providing a direct route to complex derivatives. acs.org
Innovative Reaction Cascades: The discovery of novel reactivity modes, such as the 1,3-addition of nucleophiles and electrophiles to diazo groups, highlights the potential for uncovering new transformations. scispace.com Future work could investigate analogous unprecedented reactions involving the this compound core, leading to unexpected molecular architectures.
Rational Design of Derivatives with Tailored Reactivity via Computational Methods
Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of this compound derivatives.
Predictive Reactivity Models: Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to create detailed models of the electronic structure of this compound. researchgate.netresearchgate.net These models can predict sites of electrophilic and nucleophilic attack, calculate reaction energy barriers, and elucidate reaction mechanisms, thereby guiding synthetic efforts toward desired outcomes. researchgate.netacs.org
Virtual Screening for Biological Activity: Molecular docking simulations can be used to virtually screen libraries of this compound derivatives against specific biological targets, such as enzymes or protein receptors. researchgate.netnih.gov This in-silico approach can identify promising candidates for development as therapeutic agents, prioritizing synthetic work on compounds with the highest predicted binding affinity and efficacy. nih.gov
Catalyst and Substrate Co-design: For applications in catalysis, computational methods can aid in the rational design of both the ligand derived from this compound and the metallic or organic catalyst. acs.org By modeling the transition states of catalytic cycles, researchers can fine-tune the steric and electronic properties of derivatives to achieve higher reactivity and selectivity.
Integration into Advanced Materials Science Research
The inherent properties of the pyrrole ring make this compound an attractive candidate for the development of advanced functional materials.
Functional Conducting Polymers: Pyrrole is the monomer for the well-known conducting polymer, polypyrrole. This compound can be used as a functionalized monomer to synthesize novel polypyrroles. Subsequent removal of the Boc protecting group would unmask pendant amino groups along the polymer backbone. These amino groups can then be used as handles to attach other molecules, allowing for the fine-tuning of the polymer's electronic, optical, or sensory properties for applications in organic electronics, sensors, or biomedical devices.
Metal-Organic Frameworks (MOFs): The amino group, after deprotection, can act as a coordination site for metal ions. This opens up the possibility of using 3-aminopyrrole derivatives as organic linkers for the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties, such as porosity for gas storage, catalytic activity, or unique photophysical characteristics.
Organic Electronics: The electron-rich pyrrole system is a common feature in materials used for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could explore the synthesis of larger conjugated systems incorporating the this compound unit to develop new materials with tailored energy levels and charge-transport properties for next-generation electronic devices.
Strategic Derivatization for Molecular Probes and Ligand Development
The combination of a versatile heterocyclic core and a protected, nucleophilic handle makes this compound an ideal platform for creating specialized molecules for biological and catalytic applications.
Ligand Synthesis for Catalysis: The amino functionality is a cornerstone of many successful ligand designs. This compound is a valuable precursor for synthesizing novel P,N-hybrid ligands, which are highly effective in various catalytic transformations. scispace.commdpi.com The N-H group in the deprotected ligand can participate in metal-ligand cooperative catalysis, enabling new reaction pathways. mdpi.com
Molecular Imaging Agents: The scaffold is well-suited for the development of molecular probes for biological imaging. The amino group can be readily derivatized to attach fluorophores for fluorescence microscopy or chelating agents capable of binding radiometals for Positron Emission Tomography (PET). snmjournals.org For instance, Boc-protected precursors are often used in the synthesis of radiotracers, where the protecting group is removed in the final step after introduction of the radioisotope. snmjournals.orggoogle.com
Medicinal Chemistry Scaffolds: Pyrrole derivatives are found in numerous biologically active compounds and approved drugs. mdpi.com The this compound structure serves as a versatile starting point for the synthesis of compound libraries for drug discovery. Its strategic derivatization can lead to the identification of new inhibitors of enzymes like kinases or proteases, which are important targets in various diseases. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing N-Boc-3-aminopyrrole, and what critical parameters influence reaction efficiency?
The synthesis of this compound derivatives often involves anionic rearrangement using N-Boc-hydroxylamine and specific reagents like diisopropylamine and n-butyllithium. Key parameters include:
- Solvent selection : Methylene chloride (>99.5%) is preferred for its inertness and ability to stabilize reactive intermediates .
- Reagent purity : Impurities in N-Boc-hydroxylamine (>97%) can lead to side reactions; rigorous purification via distillation or column chromatography is advised .
- Temperature control : Reactions typically proceed at −78°C to prevent undesired thermal decomposition .
- Scale-up considerations : On a 28.1 mmol scale, yields drop to 34%, necessitating adjusted stoichiometry and extended reaction monitoring via TLC or HPLC .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) to separate polar byproducts .
- Recrystallization : For high-purity isolation, dissolve crude product in minimal DCM and precipitate with hexane .
- Analytical validation : Confirm purity via HPLC (UV detection at 254 nm) and compare retention times with authentic standards .
Q. What are the key stability considerations for storing this compound, and how should decomposition be monitored?
- Storage conditions : Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the Boc group .
- Decomposition indicators : Monitor via periodic ¹H NMR for tert-butyl alcohol (δ 1.2 ppm) or CO₂ release. Stabilize solutions with antioxidants like BHT (0.1% w/v) in aprotic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?
- 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., pyrrole ring protons) .
- High-resolution mass spectrometry (HRMS) : Compare experimental [M+H]⁺ values with computational predictions (e.g., Gaussian DFT calculations) to validate molecular formulas .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane mixtures .
Q. What mechanistic insights explain the formation of undesired regioisomers during this compound synthesis, and how can selectivity be improved?
- Competing pathways : Undesired isomers arise from alternative attack trajectories of nucleophiles on the pyrrole ring.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to identify transition-state energies and optimize reaction coordinates .
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to steer regioselectivity .
Q. How does the choice of deprotection reagent impact the integrity of the aminopyrrole core during Boc removal, and what analytical methods validate successful deprotection?
- Reagent comparison :
- Validation methods :
Methodological Considerations
Q. How should researchers design experiments to optimize yields in multi-step syntheses involving this compound intermediates?
Q. What strategies mitigate hazards associated with reactive intermediates (e.g., organolithium reagents) in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
